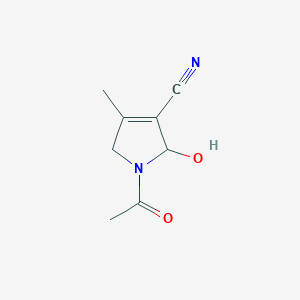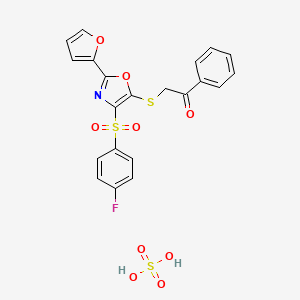
1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound is involved in novel redox cyclisation reactions, leading to the formation of complex tetracyclic products, as demonstrated by Buckle et al. (1992). These reactions, typical for 2-acylpyrroles, are significant for understanding chemical properties and reactions of this class of compounds (Buckle et al., 1992).
Heterocyclic Synthesis
- Research by Dyachenko et al. (2010) explored the synthesis of hexahydro-isoquinoline-4-carbonitriles, indicating the role of similar structures in developing new heterocyclic compounds. This reflects the potential utility of related structures in synthetic chemistry (Dyachenko et al., 2010).
Development of Novel Compounds
- Albert (1973) showed the creation of 4-amino-1,2,3-triazoles, demonstrating the compound's potential in generating new chemical entities with varied properties (Albert, 1973).
Catalyst-Free Combinatorial Chemistry
- Kumaravel and Vasuki (2009) utilized a catalyst-free approach to synthesize novel chromene-3-carbonitrile derivatives, highlighting the compound's role in environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).
Synthetic Pathways and Characterization
- Xiao Yong-mei (2013) discussed the synthesis and characterization of nonsteroidal progestrone receptor modulators, showing the compound's relevance in medicinal chemistry and drug development (Xiao Yong-mei, 2013).
Novel Synthesis Procedures
- Singh and Lesher (1990) developed new procedures for synthesizing naphthyridin-2(1H)-ones, demonstrating innovative methods in organic synthesis involving related structures (Singh & Lesher, 1990).
Corrosion Inhibition Studies
- Verma et al. (2015) investigated the use of pyrrole-4-carbonitriles as corrosion inhibitors, indicating the compound's potential application in materials science and engineering (Verma et al., 2015).
Multicomponent Assembling
- Vafajoo et al. (2014) reported an electrocatalytic multicomponent assembling approach to synthesize pyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing the compound's role in innovative synthetic strategies (Vafajoo et al., 2014).
Zukünftige Richtungen
Pyrrole derivatives, including “1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile”, are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the synthesis, characterization, and exploration of the biological activities of this compound.
Eigenschaften
IUPAC Name |
1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFYITBLPUPDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C1)C(=O)C)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)
![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)


![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)


![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)



![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)

